2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base.
Methoxyimino Group Addition:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxyimino group.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicine, these compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancers.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Explored for its anticancer activity.
4-Methyl-1,2,4-triazole-3-thiol: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is unique due to the presence of both the Boc-protected amino group and the methoxyimino group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N4O5S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2Z)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C10H14N4O5S/c1-10(2,3)19-9(17)12-8-11-6(14-20-8)5(7(15)16)13-18-4/h1-4H3,(H,15,16)(H,11,12,14,17)/b13-5- |
InChI Key |
WENLZMPPWCBICP-ACAGNQJTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)/C(=N/OC)/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)C(=NOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.